trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate
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Overview
Description
- It belongs to the class of cyclopropane carboxylates, characterized by a three-membered cyclopropane ring attached to a carboxylate group.
- The tert-butyl group (t-Bu) and the bromophenyl moiety contribute to its unique structure.
trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate: is a chemical compound with the empirical formula C13H16BrNO2 and a molecular weight of 298.18 g/mol .
Preparation Methods
Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: The reaction typically occurs under mild conditions, allowing for functional group tolerance.
Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling is widely applicable for large-scale synthesis.
Chemical Reactions Analysis
Reactions: trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate can undergo various reactions, including
Common Reagents and Conditions: Boron reagents (e.g., boronic acids, boronate esters) are essential for Suzuki–Miyaura coupling.
Major Products: The major product of the coupling reaction is the desired cyclopropanecarboxylate.
Scientific Research Applications
Chemistry: trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate serves as a valuable building block in organic synthesis.
Biology and Medicine: Its derivatives may find applications in drug discovery due to their unique structural features.
Industry: The compound’s versatility makes it useful in the development of functional materials.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific application. its cyclopropane ring and functional groups likely play a role in interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds: Other cyclopropanecarboxylates, such as trans-tert-butyl 3-(4-bromophenyl)aziridine-2-carboxylate and trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile , share some structural features.
Uniqueness: The specific combination of tert-butyl, bromophenyl, and cyclopropane moieties distinguishes trans-tert-Butyl 2-(3-bromophenyl)cyclopropanecarboxylate.
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights
Properties
Molecular Formula |
C14H17BrO2 |
---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
tert-butyl (1R,2R)-2-(3-bromophenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H17BrO2/c1-14(2,3)17-13(16)12-8-11(12)9-5-4-6-10(15)7-9/h4-7,11-12H,8H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
YKFDCQABNYVPBT-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@H]1C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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